4-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine
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Overview
Description
4-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 4-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylpyrazolo[1,5-a]pyrimidine and piperidine derivatives. The reaction conditions may involve the use of various reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
4-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an enzyme inhibitor and has been investigated for its biological activity against various targets.
Mechanism of Action
The mechanism of action of 4-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar compounds to 4-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but may have different substituents that confer unique properties. For example:
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: This compound has a hydroxyl group at the 7-position, which can affect its reactivity and biological activity.
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H25N5O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H25N5O2/c1-13-11-17(23-16(19-13)10-14(2)20-23)22-5-3-4-15(12-22)18(24)21-6-8-25-9-7-21/h10-11,15H,3-9,12H2,1-2H3 |
InChI Key |
PMHOYONACXWMFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCCC(C3)C(=O)N4CCOCC4)C |
Origin of Product |
United States |
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